molecular formula C16H14ClN3OS2 B2722087 N-(3-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 438479-88-0

N-(3-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2722087
CAS No.: 438479-88-0
M. Wt: 363.88
InChI Key: ONRLTBGHNLUTQN-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine and thiophene. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine, while thiophenes are aromatic compounds that contain a ring of four carbon atoms and a sulfur atom . These types of compounds are often used in the development of drugs and other active molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Thiophene and pyrimidine rings can participate in a variety of chemical reactions .

Scientific Research Applications

Biological Agent Potential

Research indicates that derivatives of tetrahydropyrimidine, similar to N-(3-chlorophenyl)-6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, have been synthesized for their potential as biological agents. These compounds have shown significant inhibition against bacterial and fungal growth, suggesting their potential in developing antimicrobial drugs (Akbari et al., 2008).

Mechanism of Action

Properties

IUPAC Name

N-(3-chlorophenyl)-6-methyl-2-sulfanylidene-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS2/c1-9-13(15(21)19-11-5-2-4-10(17)8-11)14(20-16(22)18-9)12-6-3-7-23-12/h2-8,14H,1H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRLTBGHNLUTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CS2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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